molecular formula C17H15N3O4 B214467 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214467
M. Wt: 325.32 g/mol
InChI Key: SJQMLOGQTHQAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that belongs to the class of indole derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide. One of the directions is to further investigate its mechanism of action and identify potential drug targets. Another direction is to optimize its use in lab experiments and develop new drugs based on its properties. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves a multi-step process. The first step involves the condensation of 2-acetylpyridine with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-2-yl)acetamide. This intermediate is then reduced with sodium borohydride to form 2-(1H-indol-3-yl)-2-hydroxy-N-(pyridin-2-yl)acetamide. The final step involves the acetylation of the hydroxyl group with acetic anhydride to form 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

Scientific Research Applications

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been studied extensively for its potential use in scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-2-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-7-2-1-5-11(13)17(24,16(20)23)9-14(21)12-6-3-4-8-19-12/h1-8,24H,9-10H2,(H2,18,22)

InChI Key

SJQMLOGQTHQAOX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=CC=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=CC=N3)O

Origin of Product

United States

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